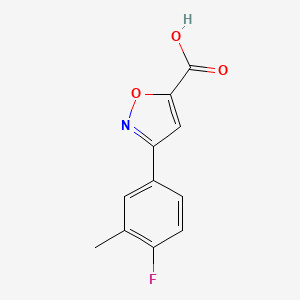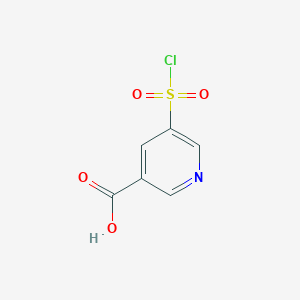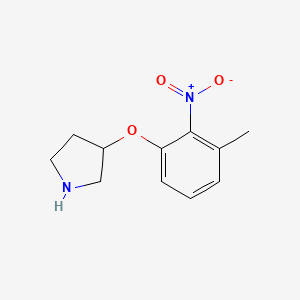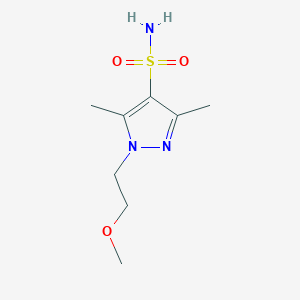![molecular formula C5H14N2 B13614239 [(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
[(2R)-1-aminopropan-2-yl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-1-aminopropan-2-yl]dimethylamine is an organic compound that belongs to the class of amines. It is a chiral molecule with a specific configuration at the second carbon atom, making it an important compound in stereochemistry. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-aminopropan-2-yl]dimethylamine can be achieved through several methods. One common approach involves the reductive amination of acetone with dimethylamine in the presence of a chiral catalyst. The reaction conditions typically include a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of high-pressure hydrogenation and advanced catalytic systems to optimize the reaction efficiency. The industrial methods are designed to be scalable and cost-effective, ensuring the availability of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-1-aminopropan-2-yl]dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted amine derivatives. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
[(2R)-1-aminopropan-2-yl]dimethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its role in enzyme-catalyzed reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of [(2R)-1-aminopropan-2-yl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction. The specific mechanism depends on the context of its use and the biological system in which it is studied.
Vergleich Mit ähnlichen Verbindungen
[(2R)-1-aminopropan-2-yl]dimethylamine can be compared with other similar compounds, such as:
®-1-phenylethylamine: Another chiral amine with applications in organic synthesis and pharmaceuticals.
(S)-1-aminopropan-2-ol: A chiral alcohol with similar stereochemistry and applications in chemical synthesis.
N,N-dimethyl-1-phenylethylamine: A related amine with different substituents and applications in organic chemistry.
The uniqueness of this compound lies in its specific chiral configuration and its versatility in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C5H14N2 |
|---|---|
Molekulargewicht |
102.18 g/mol |
IUPAC-Name |
(2R)-2-N,2-N-dimethylpropane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3/t5-/m1/s1 |
InChI-Schlüssel |
WNLWBCIUNCAMPH-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@H](CN)N(C)C |
Kanonische SMILES |
CC(CN)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1R)-1-aminoethyl]cyclopropan-1-olhydrochloride](/img/structure/B13614156.png)
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonylchloride](/img/structure/B13614158.png)
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)

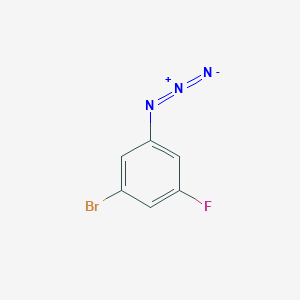
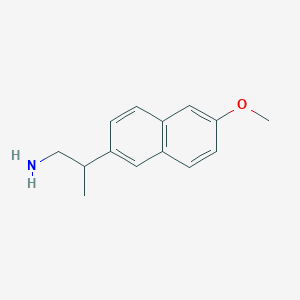
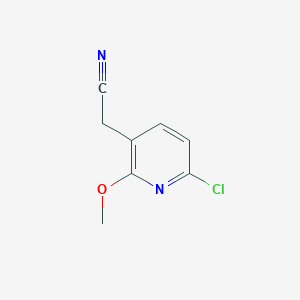
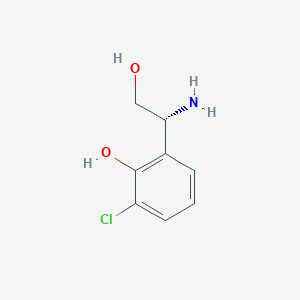
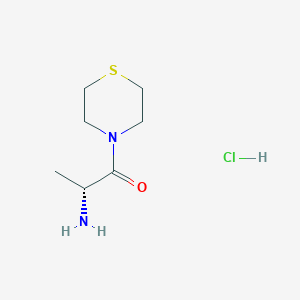
![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
